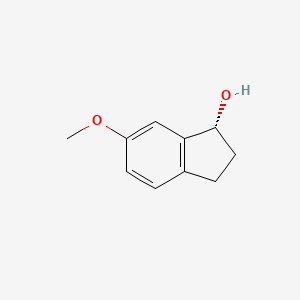

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol

Overview

Description

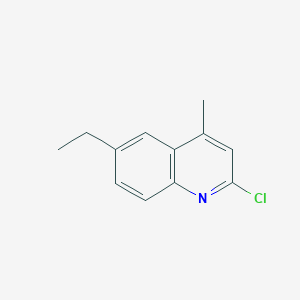

“(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol” is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 . It is listed in the ChemicalBook, which provides information about its chemical properties, structure, melting point, boiling point, density, and toxicity .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 164.2 . Other physical and chemical properties such as melting point, boiling point, and density can be found in the ChemicalBook .Scientific Research Applications

DNA Binding Activity of Chiral Schiff Bases

Studies have explored the DNA binding activity of chiral Schiff bases derived from hydroxyl substituted chiral compounds similar to (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol. These Schiff bases show varying degrees of affinity for binding with calf-thymus DNA, influenced by the structure of the Schiff bases and their remote substituents (Bora, Maiti, Singh, & Barman, 2021).

Asymmetric Reactions for Synthesis

Research has been conducted on asymmetric reactions involving compounds similar to this compound. These studies focus on enantioselective syntheses of various compounds, demonstrating the potential of these reactions in creating diverse and complex molecular structures with high enantiomeric purity (Engler, Letavic, Iyengar, LaTessa, & Reddy, 1999).

Microwave-Assisted Alkenylation

The microwave-assisted alkenylation of methoxyphenols, leading to the synthesis of indenes and chromenes, is another area of interest. These studies involve the synthesis of 1H-inden-4-ol derivatives, showing the utility of microwave-assisted techniques in organic synthesis (Rao, Kaswan, Parang, & Kumar, 2015).

In Situ NMR Spectroscopy in Chiral Synthesis

In situ NMR spectroscopy, using parahydrogen, has been employed to study the stereochemistry of hydrogenation reactions involving compounds like this compound. This method allows for instantaneous characterization of stereochemical outcomes in these reactions (Harthun, Barkemeyer, Selke, & Bargon, 1995).

Synthesis and Biological Evaluation

Synthesis and evaluation of derivatives of this compound have been conducted for potential antimycobacterial activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. These studies highlight the medicinal chemistry applications of such compounds (Kumar, Dwivedi, Kashyap, Saxena, Dwivedi, Srivastava, & Sahu, 2013).

Cycloaddition and Carbon–Carbon Bond Cleavage

Research on decarbonylative cycloaddition involving 1H-indene-1,2,3-trione and norbornene via rhodium catalysis has been explored. This method leads to the synthesis of 2,3-dihydro-1H-inden-1-one derivatives, demonstrating the versatility of carbon–carbon bond cleavage reactions (Hu, Wang, Ma, Wang, & Liu, 2022).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with receptors such as the insulin-like growth factor 1 receptor (igf-1r) and C-type lectin domain family 2 member B (CLEC2B) . These receptors play crucial roles in various cellular processes, including cell growth, survival, and metabolism .

Mode of Action

Compounds that target igf-1r, for example, bind to the receptor and block its activation and signaling . This can lead to a variety of effects, including the inhibition of cell growth and proliferation .

Biochemical Pathways

The igf-1r pathway, which could be a potential target, plays a significant role in cell growth, survival, and metabolism . Disruption of this pathway can lead to various downstream effects, potentially influencing cell proliferation and survival .

Pharmacokinetics

Pharmacokinetic studies typically include the investigation of absorption, distribution, metabolism, and excretion (ADME) properties of a compound . These properties significantly impact the bioavailability of a compound and its therapeutic efficacy .

Result of Action

Compounds that inhibit igf-1r can prevent disease progression by treating a root cause of certain diseases . They can prevent muscle and tissue expansion, thereby reducing disease symptoms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10-11H,3,5H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVGAIAOOXUVAD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H]2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine](/img/structure/B1416210.png)

![4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine](/img/structure/B1416216.png)

![2-[Methyl(piperidin-4-yl)amino]ethanol](/img/structure/B1416219.png)

![2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine](/img/structure/B1416221.png)